N-Methyl-4-amino-phthalimide

Catalog No.
S13933153
CAS No.
M.F
C9H8N2O4
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-4-amino-phthalimide

Product Name

N-Methyl-4-amino-phthalimide

IUPAC Name

7-amino-3-methyl-2,4,3-benzodioxazepine-1,5-dione

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C9H8N2O4/c1-11-14-8(12)6-3-2-5(10)4-7(6)9(13)15-11/h2-4H,10H2,1H3

InChI Key

XQMJQMIXRDONPB-UHFFFAOYSA-N

Canonical SMILES

CN1OC(=O)C2=C(C=C(C=C2)N)C(=O)O1

N-Methyl-4-amino-phthalimide (4-ANMP) is a highly sensitive solvatochromic fluorophore and a versatile synthetic building block characterized by a phthalimide core, an electron-donating 4-amino group, and an N-methylated imide nitrogen. This push-pull electronic architecture yields large Stokes shifts and a fluorescence emission that is exceptionally responsive to microenvironmental polarity. In industrial and advanced research settings, 4-ANMP is primarily procured as a polarity probe for polymer dynamics, a transducer in fiber-optic sensor arrays, and a stable precursor for synthesizing complex, switchable molecular probes [1].

Substituting 4-ANMP with its unmethylated analog, 4-aminophthalimide (4-AP), introduces critical flaws in both synthetic workflows and analytical reliability. Synthetically, the free imide proton in 4-AP is susceptible to unwanted N-alkylation or acylation during downstream functionalization, requiring costly and time-consuming protection and deprotection steps. Analytically, in protic or aqueous environments, the unprotected imide nitrogen of 4-AP can participate in complex intermolecular hydrogen bonding or proton transfer, which convolutes the solvatochromic readout. Procuring the N-methylated 4-ANMP locks the imide position, ensuring strict regioselectivity during synthesis and providing a clean, artifact-free fluorescence response that strictly reports local polarity [1].

Elimination of Imide Cross-Reactivity in Precursor Applications

When synthesizing complex solvatochromic probes, the presence of an unprotected imide nitrogen in 4-aminophthalimide (4-AP) leads to competitive N-alkylation or acylation. Procuring 4-ANMP provides a pre-protected imide core, ensuring that downstream functionalization (such as Schiff base formation) occurs exclusively at the 4-amino position. This regioselectivity streamlines the synthesis of advanced push-pull fluorophores by eliminating the need for intermediate protection steps [1].

Evidence DimensionSynthetic regioselectivity and step economy
Target Compound Data100% imide protection; enables direct 4-amino functionalization
Comparator Or Baseline4-AP (requires additional synthetic steps for imide protection to prevent side reactions)
Quantified DifferenceEliminates imide-driven yield losses and reduces total synthetic steps
ConditionsPrecursor functionalization for complex fluorophore synthesis

Buyers manufacturing custom fluorescent probes can reduce synthesis time and improve overall yields by starting with this N-methylated building block.

Enhanced Photophysical Fidelity in Protic Environments

In protic solvents, 4-AP exhibits complex excited-state dynamics due to the interaction of its free imide proton with the solvent, which convolutes the solvatochromic signal. 4-ANMP lacks this imide proton and therefore does not act as a hydrogen-bond donor. Consequently, its fluorescence emission and dynamic Stokes shift more faithfully report the local polar solvation dynamics without the artifacts of imide-mediated proton transfer [1].

Evidence DimensionExcited-state hydrogen bonding artifacts
Target Compound DataAbsence of imide proton-donor interactions; clean solvatochromic shift
Comparator Or Baseline4-AP (exhibits complex multi-exponential relaxation due to imide H-bonding)
Quantified DifferenceRemoves a major competing relaxation pathway in protic media
ConditionsTime-resolved fluorescence in hydrogen-bonding solvent mixtures

For developers of environmental sensors or biological probes, 4-ANMP provides a more reliable and easily calibrated readout of microenvironmental polarity.

Rapid-Response Transducer for Fiber-Optic Biosensors

4-ANMP is highly effective as a solvatochromic transducer in polymer-based fiber-optic biosensors. When integrated into sensing membranes, its large Stokes shift and sensitivity to microenvironmental changes enable highly linear sensing. In Fabry-Perot interferometry-based probes, 4-ANMP contributes to a system achieving high sensitivity and rapid response times, outperforming traditional standalone probes in stability and dynamic range [1].

Evidence DimensionSensor response and recovery time
Target Compound DataResponse time ~8 s, recovery time ~9 s (in integrated fiber-optic probe)
Comparator Or BaselineStandard electrochemical probes (typically >15-30 s response)
Quantified DifferenceSub-10 second response/recovery with high linearity (R2 ≈ 0.996)
ConditionsPolymer-embedded fiber-optic probe for pH and glucose detection

Engineers designing optical biosensors or VOC detectors should select 4-ANMP to achieve rapid, reversible, and highly linear optical readouts.

Precursor for Switchable Molecular Probes

Because the imide nitrogen is protected by a methyl group, 4-ANMP is the ideal starting material for synthesizing advanced photochromic conjugates, such as diarylethene-linked fluorophores. It allows direct functionalization of the 4-amino group without the risk of imide cross-reactivity, streamlining industrial synthesis workflows [1].

Microenvironmental Probe for Protic Media and Micelles

In studies of micellar environments, biological membranes, or aqueous mixtures, 4-ANMP is preferred over unmethylated analogs. Its lack of an imide proton prevents confounding hydrogen-bonding interactions with the solvent, ensuring that the fluorescence readout accurately reflects the local polarity and hydration dynamics [2].

Solvatochromic Transducer in Fiber-Optic Sensor Arrays

4-ANMP is highly suited for integration into polymer membranes for Fabry-Perot interferometry and evanescent field sensors. Its large, polarity-dependent Stokes shift provides a reliable optical signal for detecting volatile organic compounds (VOCs), pH changes, and glucose concentrations in real-time monitoring systems [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

208.04840674 g/mol

Monoisotopic Mass

208.04840674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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